molecular formula C10H13NO2 B2508836 N-(4-methoxy-3-methylphenyl)acetamide CAS No. 31910-25-5

N-(4-methoxy-3-methylphenyl)acetamide

Cat. No. B2508836
CAS RN: 31910-25-5
M. Wt: 179.219
InChI Key: MPBJOBHAURZVBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives is a common theme in the provided papers. For instance, the synthesis of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides involved the variation of R-substituents to affect pharmacological activity . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was achieved through the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . Another example is the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, which was prepared using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . These methods provide insights into the synthetic strategies that could be applied to N-(4-methoxy-3-methylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The structure of N-(2-(trimethylsilyloxy)phenyl)acetamide was investigated using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . Similarly, the structure of N-(4-amino-2-methoxyphenyl)acetamide was elucidated by reduction of its nitro precursor and characterized by crystallization . These studies highlight the importance of structural characterization in understanding the properties of acetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot demonstrates the potential for complex reactions leading to desired products . The catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the use of catalysts to achieve high selectivity . These reactions are indicative of the types of chemical transformations that N-(4-methoxy-3-methylphenyl)acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The papers provided do not directly discuss the properties of N-(4-methoxy-3-methylphenyl)acetamide, but they do provide information on related compounds. For instance, the hypoglycemic activity of novel acetamide derivatives was evaluated in an animal model, indicating the biological relevance of these compounds . The characterization of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives by NMR, IR, and MS suggests the importance of these techniques in determining the properties of acetamide derivatives .

Scientific Research Applications

Metabolic Studies

N-(4-methoxy-3-methylphenyl)acetamide has been studied in relation to the metabolism of chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. Research by Coleman et al. (2000) explored the metabolism of these herbicides in human and rat liver microsomes, revealing complex metabolic pathways that involve intermediates like CDEPA and CMEPA, leading to compounds such as DEA and MEA. This study is crucial for understanding the metabolic activation pathways of these herbicides and their potential carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).

Green Synthesis Applications

N-(4-methoxy-3-methylphenyl)acetamide is an important intermediate in the production of azo disperse dyes. Zhang Qun-feng (2008) conducted a study on the green synthesis of this compound, highlighting a novel Pd/C catalyst with high activity, selectivity, and stability. This research is pivotal for developing environmentally friendly methods for synthesizing industrial chemicals (Zhang Qun-feng, 2008).

Pharmaceutical Research

The compound has also been studied for its potential pharmaceutical applications. For instance, Camerman et al. (2005) investigated 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, focusing on their crystal structures and potential anticonvulsant activities. This research adds to the understanding of the stereochemical properties of molecules with potential therapeutic benefits (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Enzyme Inhibitory Studies

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds and evaluated their inhibition potential against certain enzymes. This research is significant in the field of enzyme inhibition and pharmaceutical development (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).

Safety And Hazards

“N-(4-methoxy-3-methylphenyl)acetamide” may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and may be harmful if swallowed. Inhalation can cause respiratory tract irritation .

properties

IUPAC Name

N-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJOBHAURZVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-methylphenyl)acetamide

Synthesis routes and methods

Procedure details

By proceeding in a manner similar to Reference Example 33(a) above but using 4-methoxy-3-methyl-phenylamine (2.07 g, Reference Example 30(u)) and subjecting the reaction product to flash chromatography on silica eluting with a mixture of ethyl acetate and n-pentane (1:1, v/v) there was prepared N-4-methoxy-3-methyl-phenyl)-acetamide (2.65 g) as a pale pink crystalline solid. LC-MS (Method J): RT=2.94 minutes, 180.30 (M+H)+.
Quantity
2.07 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Two
Quantity
2.65 g
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Citations

For This Compound
1
Citations
M Gangar, S Goyal, D Raykar, P Khurana, AM Martis… - Bioorganic …, 2022 - Elsevier
Ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1 or NPP1), is an attractive therapeutic target for various diseases, primarily cancer and mineralization disorders. The …
Number of citations: 11 www.sciencedirect.com

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